molecular formula C9H7NO3S B12993115 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid

8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid

Cat. No.: B12993115
M. Wt: 209.22 g/mol
InChI Key: IPDOAKWAVLIGPQ-UHFFFAOYSA-N
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Description

8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.

    Thiazolopyridines: These compounds also feature a thiazole ring fused to a pyridine ring but may have different functional groups attached.

Uniqueness

8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

8-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-7(11)10-6(9(12)13)4-14-8(5)10/h2-4H,1H3,(H,12,13)

InChI Key

IPDOAKWAVLIGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N(C(=O)C=C1)C(=CS2)C(=O)O

Origin of Product

United States

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